molecular formula C13H16Cl2O B7934928 1-(3,4-Dichlorophenyl)heptan-1-one

1-(3,4-Dichlorophenyl)heptan-1-one

Cat. No.: B7934928
M. Wt: 259.17 g/mol
InChI Key: WNWURTVMKCYRSM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)heptan-1-one is an organic compound with the molecular formula C13H16Cl2O It is characterized by the presence of a heptanone backbone substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)heptan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dichlorobenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)heptan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and substituted aromatic compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)heptan-1-one depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.

Comparison with Similar Compounds

    1-(3,5-Dichlorophenyl)heptan-1-one: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    1-(3,4-Dichlorophenyl)pentan-1-one: Shorter alkyl chain compared to heptan-1-one.

    1-(3,4-Dichlorophenyl)nonan-1-one: Longer alkyl chain compared to heptan-1-one.

Uniqueness: 1-(3,4-Dichlorophenyl)heptan-1-one is unique due to its specific substitution pattern and chain length, which influence its reactivity and applications

Properties

IUPAC Name

1-(3,4-dichlorophenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O/c1-2-3-4-5-6-13(16)10-7-8-11(14)12(15)9-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWURTVMKCYRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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